
2-Hidroxietil metil tereftalato
Descripción general
Descripción
Synthesis Analysis
The synthesis of PET, and consequently compounds like 2-hydroxyethyl methyl terephthalate, involves esterification and polycondensation reactions. A critical step in PET recycling involves breaking down PET into its monomers or other valuable intermediates through processes like glycolysis, methanolysis, and hydrolysis (Karayannidis & Achilias, 2007). Glycolysis, in particular, has been emphasized as an effective method for producing secondary materials valuable in various applications, including the production of unsaturated polyester resins and coatings (Xin et al., 2021).
Molecular Structure Analysis
The molecular structure of 2-hydroxyethyl methyl terephthalate consists of a terephthalate backbone with hydroxyethyl and methyl groups as substituents. This structure is crucial for its reactivity and utility in the synthesis of polymers. The compound's molecular arrangement allows for interactions that facilitate polymerization processes, leading to materials with desired properties like durability, flexibility, and resistance to various chemicals.
Chemical Reactions and Properties
Chemical reactions involving 2-hydroxyethyl methyl terephthalate are central to PET synthesis and recycling. In the context of recycling, chemical depolymerization processes such as glycolysis, where PET is depolymerized in the presence of ethylene glycol, are significant. These reactions not only help in recovering monomers such as terephthalic acid but also in producing oligomers that serve as raw materials for other polymeric materials (Raheem et al., 2019).
Aplicaciones Científicas De Investigación
Producción de Bis 4-Hidroxibutil Tereftalato
BHET se puede utilizar en la producción de Bis 4-Hidroxibutil Tereftalato (BHBT) a través de un proceso llamado transesterificación . Este proceso implica el uso de 1, 4-butanodiol (BDO) como solvente en un reactor discontinuo típico a varias temperaturas . La transesterificación de BHET en BHBT se considera una alternativa ecológica para tratar los residuos plásticos .
Degradación por Carboxilesterasa
BHET puede ser degradado por una carboxilesterasa llamada Ea Est2, que se deriva de una bacteria psicrotrófica llamada Exiguobacterium antarcticum . Esta actividad de degradación se está investigando a nivel molecular para comprender mejor el proceso .
Síntesis de Resinas de Poliéster Insaturado
BHET se usa ampliamente en la síntesis de resinas de poliéster insaturado . Estas resinas se usan comúnmente en una variedad de aplicaciones, incluidos recubrimientos, adhesivos y compuestos .
Producción de Polietileno Tereftalato (PET)
BHET es un componente clave en la producción de Polietileno Tereftalato (PET) . PET es un tipo de plástico que se usa comúnmente en materiales de embalaje, incluidas botellas y envases .
Desarrollo de nuevos sistemas de polímeros biocompatibles
BHET se puede utilizar en el desarrollo de nuevos sistemas de polímeros biocompatibles
Mecanismo De Acción
Target of Action
The primary target of 2-Hydroxyethyl methyl terephthalate (also known as mono(2-hydroxyethyl) terephthalate, MHET) is the enzyme MHETase . MHETase is a hydrolase enzyme that catalyzes the hydrolysis of MHET . This enzyme plays a crucial role in the degradation of polyethylene terephthalate (PET), a common plastic material .
Mode of Action
MHETase interacts with MHET by catalyzing its hydrolysis . This interaction results in the breakdown of MHET into its constituent monomers . The enzyme PETase from the bacterium Ideonella sakaiensis can degrade PET at moderate temperatures and exhibits relatively higher activity than other PET-degrading enzymes .
Biochemical Pathways
The enzymatic degradation of PET involves the hydrolysis of ester bonds to generate its hydrolysis products: bis(2-hydroxyethyl) terephthalate (BHET), MHET, terephthalic acid (TPA), and ethylene glycol . The insoluble BHET is then further decomposed into MHET . These monomers can be utilized as a starting component to produce polymer materials with the same quality as the original polymer or other valuable products .
Pharmacokinetics
It is known that this compound is soluble in water and polar organic solvents .
Result of Action
The action of MHETase on MHET results in the breakdown of PET, a common plastic material . This enzymatic action provides an environmentally friendly solution for reducing the environmental accumulation of PET .
Action Environment
The action of MHETase on MHET is influenced by environmental factors such as temperature . For instance, the polymer chain of PET fluctuates at temperatures higher than the glass transition temperature (Tg) . Moreover, the degradation of PET had a relatively low activation energy of 66.5 kJ mol −1, which was accountable for catalytic methanolysis of PET at ambient conditions .
Direcciones Futuras
The future directions of 2-Hydroxyethyl Methyl Terephthalate involve its use in the degradation of PET . It is suggested that PETases in bacteria evolved only recently . The capability to produce a variety of various quality of different molecular weights in a single operation is the primary reason for the extensive application of PET in the pharmaceutical fields .
Propiedades
IUPAC Name |
4-O-(2-hydroxyethyl) 1-O-methyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-2-4-9(5-3-8)11(14)16-7-6-12/h2-5,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMYWWZWUOCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063112 | |
| Record name | 2-Hydroxyethyl methyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3645-00-9 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3645-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003645009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl methyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl methyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BENZENEDICARBOXYLIC ACID, 1-(2-HYDROXYETHYL) 4-METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR42U3BY92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-hydroxyethyl methyl terephthalate in PET methanolysis?
A1: 2-Hydroxyethyl methyl terephthalate is identified as a major by-product during the low-energy catalytic methanolysis of PET []. Its presence, along with monomethyl terephthalate, indicates an incomplete depolymerization process where the PET polymer chains are not fully broken down into the desired dimethyl terephthalate (DMT) monomer.
Q2: How does the formation of 2-hydroxyethyl methyl terephthalate impact the efficiency of DMT production?
A2: The formation of 2-hydroxyethyl methyl terephthalate directly affects the yield of the target product, DMT. The research highlights that by controlling the moisture level in the reaction system, the formation of this by-product can be minimized, leading to a higher yield of DMT []. This suggests that the presence of water can lead to side reactions that favor the formation of 2-hydroxyethyl methyl terephthalate instead of complete depolymerization to DMT.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




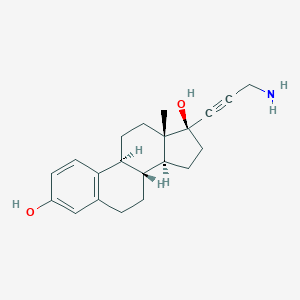
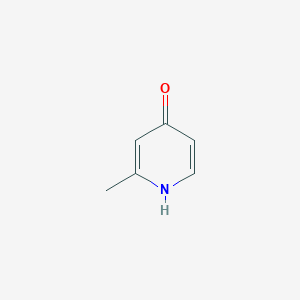
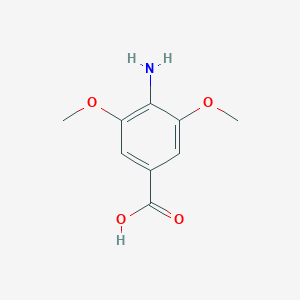
![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)
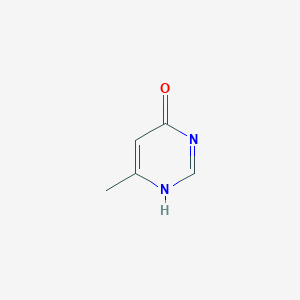


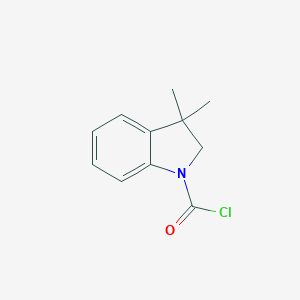

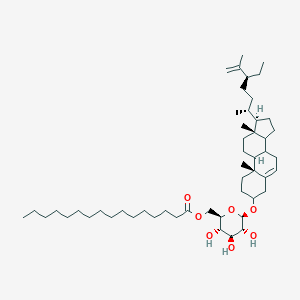

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)
